molecular formula C20H17N5O3 B14093691 2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B14093691
M. Wt: 375.4 g/mol
InChI Key: KAKYWPQCOSETAU-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound with a unique structure that combines pyrimidine, furan, pyrazolo, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves multiple steps, starting with the preparation of the individual moieties. The pyrimidine and furan rings are synthesized separately and then coupled with the pyrazolo and isoquinoline structures through a series of condensation and cyclization reactions. Common reagents used in these reactions include strong acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution at the pyrimidine ring can produce various substituted pyrimidines .

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C20H17N5O3/c1-10-6-11(2)23-20(22-10)25-19(27)17-13-7-12(16-4-3-5-28-16)8-15(26)14(13)9-21-18(17)24-25/h3-6,9,12H,7-8H2,1-2H3,(H,21,24)

InChI Key

KAKYWPQCOSETAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C4CC(CC(=O)C4=CN=C3N2)C5=CC=CO5)C

Origin of Product

United States

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